4-Bromo-1-ethyl-5-methylindolin-2-one
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Overview
Description
4-Bromo-1-ethyl-5-methylindolin-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a methyl group at the 5th position of the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-methylindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions to form the indole core . Another method involves the bromocyclization of key thioureas using bromine in a solvent mixture of anhydrous dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the indole core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenylhydrazine, and various acids and bases. Reaction conditions often involve refluxing in solvents such as methanol, dichloromethane, and others .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indoles.
Scientific Research Applications
4-Bromo-1-ethyl-5-methylindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-1-ethyl-5-methylindolin-2-one include other indole derivatives such as:
- 4-Bromo-5-methylindolin-2-one
- 4-Bromo-1-methylindolin-2-one
- 4-Bromo-1-ethylindolin-2-one .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-3-13-9-5-4-7(2)11(12)8(9)6-10(13)14/h4-5H,3,6H2,1-2H3 |
InChI Key |
RFTRZZVFIMINSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2Br)C |
Origin of Product |
United States |
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